molecular formula C17H16O2S B3054254 2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione CAS No. 591773-88-5

2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione

Cat. No.: B3054254
CAS No.: 591773-88-5
M. Wt: 284.4 g/mol
InChI Key: JRVMKADHTZEVMJ-UHFFFAOYSA-N
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Description

2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione is a heterocyclic compound belonging to the class of thioxanones. These compounds are characterized by their unique ring structures that include carbon, sulfur, and oxygen atoms. The molecular formula of this compound is C17H16O2S, and it has a molecular weight of 284.4 g/mol. Thioxanones are known for their interesting properties, such as fluorescence and photochromism, making them valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the thioxanthene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule and the specific reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of different oxidation products.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur in the presence of appropriate nucleophiles or electrophiles, leading to the replacement of specific functional groups within the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted thioxanthene derivatives.

Scientific Research Applications

2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione has several scientific research applications due to its unique properties:

    Chemistry: The compound’s fluorescence and photochromism make it useful in photochemical studies and as a fluorescent probe in various chemical analyses.

    Biology: Its potential biological activity, such as anti-cancer or anti-inflammatory properties, makes it a subject of interest in biological research.

    Medicine: The compound’s biological activity also suggests potential therapeutic applications, although more research is needed to fully understand its mechanisms and efficacy.

    Industry: Thioxanones, including this compound, are used in industrial applications such as optical data storage and molecular switches due to their photochromic properties.

Mechanism of Action

The mechanism of action of 2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorescence and photochromism are attributed to its ability to absorb light at one wavelength and emit light at a longer wavelength. This property is useful in biological imaging and sensing applications. Additionally, its potential biological activity may involve interactions with cellular targets, leading to anti-cancer or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthone: A related compound with similar photophysical properties, used as a photocatalyst in organic reactions.

    Thiothixene: An antipsychotic agent belonging to the thioxanthene series, with different pharmacological properties.

Uniqueness

2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Its combination of fluorescence, photochromism, and potential biological activity sets it apart from other thioxanthene derivatives.

Properties

IUPAC Name

2,4-diethyl-10-oxothioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2S/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)20(17)19/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVMKADHTZEVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620950
Record name 2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591773-88-5
Record name 2,4-Diethyl-10lambda~4~-thioxanthene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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